molecular formula C15H15N3OS2 B2459645 1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol CAS No. 2379952-68-6

1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol

Cat. No. B2459645
CAS RN: 2379952-68-6
M. Wt: 317.43
InChI Key: OROVTLCFGDLLJS-UHFFFAOYSA-N
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Description

1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol involves the inhibition of various signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway. This inhibition leads to the downregulation of various genes involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol has various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell proliferation. It also has been shown to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the need for further studies to determine its efficacy and safety in humans.

Future Directions

For research on 1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol include studying its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Further research is also needed to determine its efficacy and safety in humans and to develop more efficient synthesis methods. In addition, the use of this compound in combination with other drugs or therapies could also be explored.

Synthesis Methods

The synthesis of 1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol involves the reaction of 4-methylthiophenol with 2-bromo-1-(thiazol-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-aminopyridine in the presence of a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(4-methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-20-11-4-2-10(3-5-11)13(19)9-17-15-18-12-8-16-7-6-14(12)21-15/h2-8,13,19H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROVTLCFGDLLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC2=NC3=C(S2)C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol

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